molecular formula C20H28N2O4 B120324 (S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate CAS No. 186452-09-5

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Cat. No.: B120324
CAS No.: 186452-09-5
M. Wt: 360.4 g/mol
InChI Key: OQAHHWOPVDDWHD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

GPI-1046 has been found to attenuate ethanol intake in part through the upregulation of glutamate transporter 1 (GLT1) in PFC and NAc-core . This suggests that GPI-1046 interacts with GLT1, a protein that plays a crucial role in the biochemical reactions involving glutamate, a key neurotransmitter in the brain .

Cellular Effects

GPI-1046 has been shown to have potent neuroprotective effects . It partially obliterates Tat-induced oxidative stress in neurons, suggesting that it influences cellular function by modulating oxidative stress pathways . Furthermore, GPI-1046 showed inhibition of HIV replication and Tat-mediated long terminal repeat (LTR) activation .

Molecular Mechanism

The molecular mechanism of action of GPI-1046 appears to involve its binding to immunophilins, proteins that play a role in protein folding and are receptors for immunosuppressive drugs . GPI-1046, as an immunophilin ligand, binds to these proteins and exerts its effects .

Dosage Effects in Animal Models

It is known that GPI-1046 has been used in animal models to study its neuroprotective effects .

Metabolic Pathways

Given its role as an immunophilin ligand, it is likely that it interacts with enzymes and cofactors involved in protein folding and other processes regulated by immunophilins .

Transport and Distribution

It is known that GPI-1046 can cross the blood-brain barrier, suggesting that it may be transported into the central nervous system .

Subcellular Localization

Given its neuroprotective effects and ability to cross the blood-brain barrier, it is likely that it localizes to regions of the cell involved in neuroprotection .

Preparation Methods

The synthesis of GPI-1046 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GPI-1046 undergoes several types of chemical reactions, including:

    Oxidation: GPI-1046 can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: GPI-1046 can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

GPI-1046 is similar to other immunophilin ligands, such as FK506 and rapamycin. it has unique properties that distinguish it from these compounds:

Other similar compounds include cyclosporin A and various synthetic immunophilin ligands designed for neuroprotection .

Properties

IUPAC Name

3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAHHWOPVDDWHD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332191
Record name gpi-1046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186452-09-5
Record name gpi-1046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.